molecular formula C16H24N2O3 B1214276 Carteolol CAS No. 51781-06-7

Carteolol

Cat. No.: B1214276
CAS No.: 51781-06-7
M. Wt: 292.37 g/mol
InChI Key: LWAFSWPYPHEXKX-UHFFFAOYSA-N
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Description

Carteolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of glaucoma and hypertension. This compound works by reducing intraocular pressure and controlling blood pressure, making it an essential medication in ophthalmology and cardiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carteolol hydrochloride involves several steps:

Industrial Production Methods

Industrial production of this compound hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Carteolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce hydroquinoline compounds .

Scientific Research Applications

Carteolol has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies involving beta-blockers and their interactions with various receptors.

    Biology: Research on this compound focuses on its effects on cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: this compound is extensively studied for its efficacy in treating glaucoma, hypertension, and arrhythmias. It is also investigated for its potential use in other cardiovascular diseases.

    Industry: This compound is used in the formulation of ophthalmic solutions and other pharmaceutical products

Mechanism of Action

Carteolol exerts its effects by blocking beta-adrenergic receptors, specifically beta1 and beta2 receptors. This action reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. In the cardiovascular system, this compound decreases heart rate and cardiac output, leading to reduced blood pressure. The compound also acts as a serotonin receptor antagonist, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Timolol: Another non-selective beta-blocker used in the treatment of glaucoma and hypertension.

    Betaxolol: A selective beta1-adrenergic receptor antagonist used for similar indications.

    Levobunolol: A non-selective beta-blocker with applications in ophthalmology.

Uniqueness of Carteolol

This compound is unique due to its intrinsic sympathomimetic activity, which provides a balance between beta-blockade and partial agonist effects. This property makes this compound less likely to cause bradycardia and other side effects associated with beta-blockers .

Biological Activity

Carteolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and ocular hypertension. Its pharmacological profile includes a variety of biological activities that contribute to its therapeutic effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through the blockade of beta-1 and beta-2 adrenergic receptors. This action leads to a reduction in aqueous humor production, thereby lowering intraocular pressure (IOP) without significantly affecting pupil size or accommodation. The mechanism can be summarized as follows:

  • Beta-adrenergic blockade : Inhibits the stimulation of adrenergic receptors, leading to decreased aqueous humor secretion.
  • Vascular effects : this compound has endothelium-dependent vascular-relaxant effects, enhancing ocular blood flow .

Pharmacodynamics

The pharmacodynamics of this compound reveal its efficacy in reducing IOP. A study indicated that this compound could decrease IOP by up to 41% within the first day of treatment, with sustained effects over time . The drug is generally well-tolerated, with minimal adverse effects reported in long-term studies .

Efficacy in Glaucoma Management

  • Long-term Treatment Study : A study involving 14 patients with chronic open-angle glaucoma demonstrated a significant reduction in IOP after treatment with this compound 1% eye drops over 15 months. The mean IOP values stabilized around 16-17 mm Hg after one week, indicating effective long-term management .
  • Comparison with Timolol : In a multi-center study comparing this compound and timolol, both drugs significantly reduced IOP without notable differences in visual field outcomes over one year. This suggests that this compound is as effective as timolol for managing elevated IOP .
  • Plasma Concentration Studies : Research comparing the plasma levels of this compound from different formulations showed that a new long-acting formulation resulted in lower systemic delivery compared to regular formulations, thus potentially reducing systemic side effects associated with beta-blockers .

Table 1: Summary of Clinical Findings on this compound's Efficacy

Study TypePatient CountTreatment DurationMean IOP Reduction (%)Notable Findings
Long-term Treatment1415 months41%No adverse reactions observed
Comparison with Timolol1201 yearSignificant reductionNo difference in visual fields
Plasma Concentration Comparison232 monthsN/ALower systemic delivery noted

Case Studies

  • Case Study on Ocular Hypertension : A patient with bilateral primary open-angle glaucoma was treated with this compound eye drops. The treatment led to a significant decrease in IOP, confirming its role as an effective antiglaucoma agent .
  • Veterinary Applications : this compound has also been explored in veterinary medicine for its potential applications in managing ocular conditions in animals, showcasing its versatility beyond human medicine .

Properties

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAFSWPYPHEXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51781-21-6 (mono hydrochloride)
Record name Carteolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022746
Record name Carteolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carteolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.21e-01 g/L
Record name Carteolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The primary mechanism of the ocular hypotensive action of carteolol in reducing intraocular pressure is most likely a decrease in aqueous humor production. This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade.
Record name Carteolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00521
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CAS No.

51781-06-7
Record name Carteolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51781-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carteolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carteolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carteolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARTEOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31401XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carteolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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